6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid
Description
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid (CAS: 16880-77-6) is a polycyclic heterocyclic compound featuring a fused cyclooctane ring and quinoline backbone, substituted with a carboxylic acid group at position 12. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.312 g/mol and a PSA (polar surface area) of 50.19 Ų, suggesting moderate polarity .
The compound’s classification under the HS code 2933990090 indicates its status as a nitrogen-containing heterocycle, subject to standard tariffs for pharmaceutical intermediates .
Properties
IUPAC Name |
6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKDXPCZXZWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=CC=CC=C3C(=C2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358012 | |
| Record name | 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-77-6 | |
| Record name | 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9,10,11-HEXAHYDROCYCLOOCTA(B)QUINOLINE-12-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thermal Cyclization of Ethyl Cyclooctanone-2-Carboxylate Derivatives
A foundational method involves the reaction of ethyl cyclooctanone-2-carboxylate with aromatic amines under acidic conditions. For example, 2-(p-chloroanilino)-1-cyclooctene-1-carboxylic acid ethyl ester undergoes cyclization in boiling Dowtherm A (260°C) to yield 2-chloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12(5H)-one. This intermediate is critical for subsequent functionalization at the 12-position.
Reaction Conditions:
Acid-Catalyzed Ring Closure
Phosphorus oxychloride (POCl₃) facilitates cyclization of keto-ester intermediates. For instance, refluxing 2-chloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12(5H)-one with POCl₃ produces 2,12-dichloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline. This dichloro compound serves as a versatile precursor for nucleophilic substitution.
Functionalization at the 12-Position
Introducing the carboxylic acid group at position 12 requires substitution of a leaving group (e.g., chloride) with a carboxylate equivalent.
Direct Carboxylation via Alkaline Hydrolysis of Esters
Ethyl or methyl esters at position 12 can be hydrolyzed to carboxylic acids under basic conditions. In US3318895A, 3-dimethylaminopropyl chloride is substituted at position 12 to form ethers. Adapting this approach, a 12-ester intermediate (e.g., ethyl 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylate) may be hydrolyzed using NaOH or KOH:
Procedure:
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Reagent: 2 M NaOH in ethanol/water (1:1)
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Conditions: Reflux, 4–6 hours
One-Pot Synthesis via Microwave-Assisted Cyclization
Recent advances leverage microwave irradiation to accelerate cyclization. While the provided ACS Omega study focuses on phenanthridinones, analogous conditions apply to hexahydrocycloocta[b]quinolines.
Example Protocol:
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Substrate: N-Aryl-β-bromo-α,β-unsaturated amide
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Base: K₂CO₃ (5 equiv)
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Solvent: DMF
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Conditions: 150°C, microwave irradiation (100 W), 2 hours
Adapting this method, introducing a bromo-carboxylic acid precursor at position 12 could enable direct cyclization to the target compound.
Comparative Analysis of Synthetic Routes
*Reported for phenanthridinones; hypothetical for target compound.
Challenges and Optimization Strategies
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Regioselectivity: Ensuring substitution occurs exclusively at position 12 requires careful control of steric and electronic factors. Bulky leaving groups (e.g., bromine) may improve selectivity.
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Acid Sensitivity: The cyclooctane ring’s twist-boat conformation may render the compound prone to ring-opening under strongly acidic conditions. Neutral or mildly acidic hydrolysis is preferred.
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Purification: Chromatography over silica gel (eluent: CH₂Cl₂/MeOH, 97:3) effectively isolates the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with analogs:
Key Observations :
Methodological Insights
- Crystallography : The target compound’s analogs were characterized using SHELX programs (e.g., SHELXL for refinement), ensuring precise bond-length and displacement parameter measurements . ORTEP-3 was employed for visualizing molecular conformations, aiding in comparative structural analysis .
Biological Activity
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉N
- Molecular Weight : 217.31 g/mol
This compound features a bicyclic structure that contributes to its unique biological activities.
Biological Activity Overview
Research has indicated that derivatives of quinoline compounds exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer effects. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of related quinoline derivatives. For instance:
- In Vitro Studies : A series of quinoline derivatives were tested against various bacterial strains using the disc diffusion method. The minimum inhibitory concentrations (MIC) were determined for multiple derivatives.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 6-Hexahydrocycloocta[b]quinoline-12-carboxylic acid | 50-160 | 20-100 |
These results suggest that compounds in this class can exhibit significant antibacterial properties.
Neuropharmacological Effects
The neuropharmacological potential of quinoline derivatives has been a focal point in research. The compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been particularly noteworthy:
- Mechanism of Action : Research indicates that compounds targeting mAChRs can enhance cognitive functions by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Clinical Relevance : Clinical trials with mAChR agonists have shown improvements in cognitive abilities among patients with Alzheimer's disease compared to placebo controls .
Case Studies
- Case Study on Antibacterial Activity : A study examined the in vivo antibacterial activity of 6-Hexahydrocycloocta[b]quinoline derivatives against E. coli using a mouse protection test. The results indicated that the compounds exhibited protective effects at doses ranging from 50 mg/kg to 160 mg/kg .
- Neuropharmacological Study : In a controlled trial involving patients with cognitive decline, administration of a derivative similar to 6-Hexahydrocycloocta[b]quinoline led to statistically significant improvements in memory recall tasks compared to baseline measurements .
Q & A
Q. What synthetic routes are recommended for 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid, and how can cyclization reactions be optimized?
The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions. For example, the related compound 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline was synthesized via cyclization of a substituted quinoline intermediate, followed by purification using column chromatography . Key optimization parameters include:
- Temperature : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction.
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts to drive cyclization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Crystallization from ethanol or methanol yields high-purity products .
Q. Which spectroscopic techniques are essential for characterizing hexahydrocyclooctaquinoline derivatives?
- X-ray Crystallography : Determines absolute configuration and bond parameters (e.g., C–C bond lengths: 1.35–1.48 Å; torsional angles: ±178–180°) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 255.31 for the parent compound) .
- IR Spectroscopy : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the known biological activities of hexahydroquinoline derivatives, and what assays evaluate these?
Hexahydroquinoline derivatives exhibit antimalarial, antibacterial, and anti-inflammatory activities . Common assays include:
- Enzyme Inhibition Assays : For tyrosine kinase or COX-2 targets (IC₅₀ values reported in µM ranges).
- Antimicrobial Susceptibility Testing : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .
- Cytotoxicity Assays : MTT or SRB assays on mammalian cell lines (e.g., HeLa) to assess selectivity .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data for the bicyclic system of hexahydrocyclooctaquinoline derivatives?
Discrepancies in bond angles or torsions (e.g., deviations >5° from ideal values) may arise from dynamic disorder or solvent interactions. Strategies include:
- Multi-Refinement Approaches : Using SHELXL97 for H-atom parameter constraints and anisotropic displacement models .
- Validation Tools : CheckCIF/PLATON to identify outliers in geometric parameters .
- Complementary Techniques : Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) .
Q. What computational methods model the conformational flexibility of the hexahydrocyclooctaquinoline core?
- Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in water or DMSO) to assess ring puckering (torsional fluctuations ±15°) .
- Comparison with X-ray Data : Deviations >0.05 Å in bond lengths suggest solvation or packing effects .
Q. How can SAR studies modify the carboxylic acid moiety for enhanced bioactivity?
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 12 to increase acidity (pKa ~3.5) and improve target binding .
- Bioisosteric Replacement : Replace -COOH with tetrazole or sulfonamide groups to enhance metabolic stability .
- Synthetic Methodology : Use Mitsunobu reactions or Pd-catalyzed cross-couplings to attach aryl/heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
